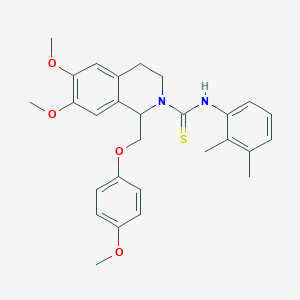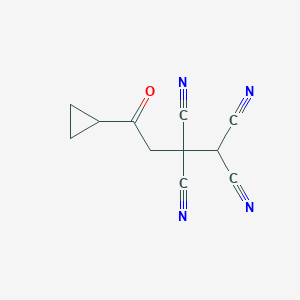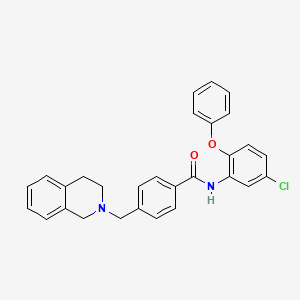![molecular formula C18H17N3O6 B11459980 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B11459980.png)
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrazolopyridine core, and a furo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one typically involves multiple steps, including the formation of the benzodioxole moiety, the construction of the pyrazolopyridine core, and the incorporation of the furo ring. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methoxy groups under specific conditions.
Construction of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors in the presence of catalysts.
Incorporation of the Furo Ring: This final step may involve the use of specific reagents and conditions to form the furo ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O6 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one |
InChI |
InChI=1S/C18H17N3O6/c1-7-11-12(13-9(5-25-18(13)22)19-17(11)21-20-7)8-4-10-15(27-6-26-10)16(24-3)14(8)23-2/h4,12H,5-6H2,1-3H3,(H2,19,20,21) |
InChI Key |
UHQXVHUORCYKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=CC5=C(C(=C4OC)OC)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11459898.png)

![ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459906.png)
![2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11459907.png)
![1-(2-Bromo-5-nitrophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11459913.png)
![4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11459927.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylbenzamide](/img/structure/B11459934.png)
![2-(3-chlorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11459940.png)

![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]naphthalene-1-carboxamide](/img/structure/B11459956.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B11459959.png)
![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459968.png)
![Propan-2-yl 7-methyl-5-(3-methylphenyl)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11459977.png)

